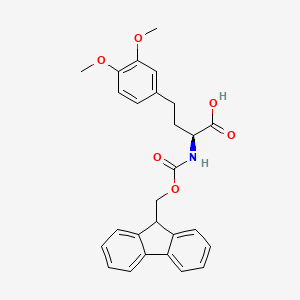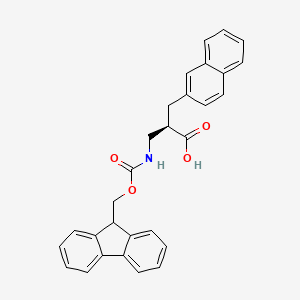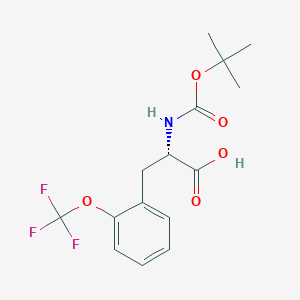
Boc-L-Phe(2-OCF3)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-Phe(2-OCF3)-OH (Boc-L-Phe-OCF3) is an organofluorine compound that is used in a variety of scientific research applications. It is an important building block in the synthesis of peptides, proteins, and other bioactive molecules. Boc-L-Phe-OCF3 is a derivative of the amino acid phenylalanine, which is a key component of many proteins. The addition of a fluorine atom to the phenylalanine molecule creates a molecule that is more resistant to enzymatic hydrolysis and has improved solubility in organic solvents. This makes Boc-L-Phe-OCF3 an attractive option for peptide synthesis and research applications.
Mécanisme D'action
The mechanism of action of Boc-L-Phe-OCF3 is related to its chemical structure. The addition of a fluorine atom to the phenylalanine molecule creates a molecule that is more resistant to enzymatic hydrolysis and has improved solubility in organic solvents. This makes Boc-L-Phe-OCF3 an attractive option for peptide synthesis and research applications.
Biochemical and Physiological Effects
Boc-L-Phe-OCF3 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme trypsin, which is involved in the digestion of proteins. In addition, it has been shown to inhibit the enzyme dipeptidyl peptidase IV (DPPIV), which is involved in the digestion of peptides. Boc-L-Phe-OCF3 has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Boc-L-Phe-OCF3 in lab experiments include its resistance to enzymatic hydrolysis and its improved solubility in organic solvents. This makes it an attractive option for peptide synthesis and research applications. The main limitation of using Boc-L-Phe-OCF3 in lab experiments is its relatively high cost.
Orientations Futures
There are a number of potential future directions for the use of Boc-L-Phe-OCF3 in scientific research. These include the development of peptide-based drugs and other therapeutics, the development of fluorescent probes and labeling reagents, and the use of Boc-L-Phe-OCF3 in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays. In addition, further research is needed to better understand the biochemical and physiological effects of Boc-L-Phe-OCF3.
Méthodes De Synthèse
Boc-L-Phe-OCF3 can be synthesized from commercially available L-phenylalanine using a two-step process. The first step involves the reaction of L-phenylalanine with dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP). This reaction results in the formation of a carbamate intermediate, which is then hydrolyzed in the presence of an acid to form Boc-L-Phe-OCF3. This method is simple and efficient, and can be used to produce high yields of Boc-L-Phe-OCF3 in a short amount of time.
Applications De Recherche Scientifique
Boc-L-Phe-OCF3 is used in a variety of scientific research applications. It is commonly used as a building block in the synthesis of peptides, proteins, and other bioactive molecules. Boc-L-Phe-OCF3 is also used in the synthesis of fluorescent probes and labeling reagents. In addition, it can be used in the synthesis of peptide-based drugs and other therapeutics. Boc-L-Phe-OCF3 is also used as a substrate in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays.
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-10(12(20)21)8-9-6-4-5-7-11(9)23-15(16,17)18/h4-7,10H,8H2,1-3H3,(H,19,22)(H,20,21)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUYHGNJHWOXLL-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Phe(2-OCF3)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


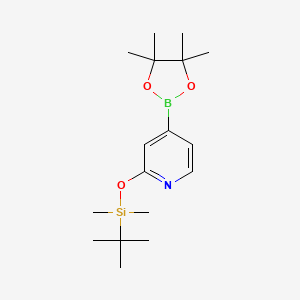
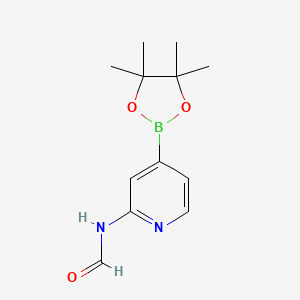
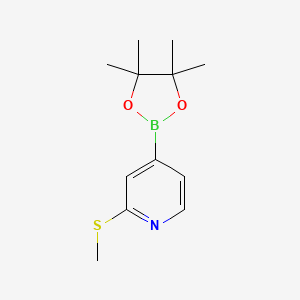
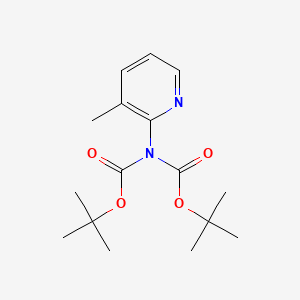
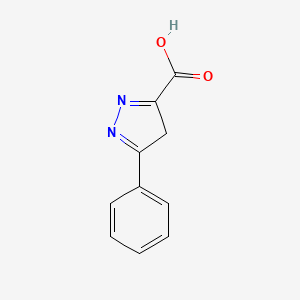
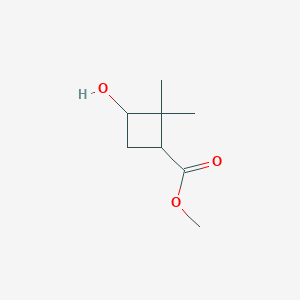
![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)
![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)
![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)


